molecular formula C21H21N3O3S B11199776 N-(3-acetylphenyl)-2-[(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

N-(3-acetylphenyl)-2-[(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B11199776
M. Wt: 395.5 g/mol
InChI Key: BNVLEFPCENDIEC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of N-(3-acetylphenyl)-2-[(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a thioamide in the presence of a base to form the thiazolidinone ring.

    Substitution Reactions: Various substituents are introduced through nucleophilic substitution reactions, using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

N-(3-acetylphenyl)-2-[(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, using reagents such as alkyl halides or aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-acetylphenyl)-2-[(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .

Comparison with Similar Compounds

N-(3-acetylphenyl)-2-[(2E)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its combination of biological activities and its potential for diverse applications in various fields.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(3-ethyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C21H21N3O3S/c1-3-24-20(27)18(28-21(24)23-16-9-5-4-6-10-16)13-19(26)22-17-11-7-8-15(12-17)14(2)25/h4-12,18H,3,13H2,1-2H3,(H,22,26)

InChI Key

BNVLEFPCENDIEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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